Phycobilin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phycobilin is a blue this compound, a type of tetrapyrrole chromophore found in cyanobacteria and in the chloroplasts of red algae, glaucophytes, and some cryptomonads . It is present in the phycobiliproteins allophycocyanin and phycocyanin, where it serves as the terminal acceptor of energy . This compound is known for its ability to bind to human serum albumin, enhancing its thermal stability and proteolytic resistance .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phycobilin can be synthesized through a biosynthetic pathway that begins with 5-Aminolevulinic acid . Two molecules of 5-Aminolevulinic acid undergo a condensation reaction catalyzed by Porphobilinogen Synthase to yield Porphobilinogen . Four molecules of Porphobilinogen are polymerized into a linear tetrapyrrole by Porphobilinogen deaminase, releasing four ammonia molecules in the process . The tetrapyrrole is then converted to Uroporphyrinogen III by Uroporphyrinogen III synthase . Uroporphyrinogen III is subsequently converted to Heme by Uroporphyrinogen III decarboxylase, which is then converted to Biliverdin IX α . Finally, Biliverdin is reduced to this compound by Phycocyanin Ferredoxin Oxidoreductase .

Industrial Production Methods: Industrial production of this compound often involves the use of genetically engineered Escherichia coli . By optimizing the biosynthesis pathway and culture conditions, the yield of this compound can be significantly increased . Techniques such as fusion-expression of apo-proteins with signal peptides have been employed to enhance production in microbial hosts .

Análisis De Reacciones Químicas

Isomerization Reactions

Phycobilins undergo structural isomerization to adapt light absorption:

-

Phycocyanobilin → Phycoviolobilin (PVB) : Catalyzed by PecE/F lyases in Nostoc spp., involving nucleophilic attack by Cys-88 on C10 of PCB . This intramolecular thioether formation shifts λ<sub>max</sub> from 610–620 nm (PCB) to 560–600 nm (PVB) .

Structural Insights

-

PecE/F Lyase : A heterodimer (α-solenoid structure) with a catalytic H<sup>87</sup>C<sup>88</sup> motif critical for isomerase activity .

-

CpcE/F Lyase : Binds PCB in a hydrophobic cavity, stabilizing intermediates during isomerization .

Chromophore-Protein Binding

Phycobilins covalently attach to apoproteins via thioether linkages at conserved cysteine residues:

-

Attachment Sites :

Mechanism :

-

Spontaneous binding : Occurs in some phycobiliproteins (e.g., allophycocyanin) .

-

Lyase-assisted binding : Enzymes like CpcE/F ensure stereospecific chromophore attachment .

Spectral Tuning

| Phycobiliprotein | Chromophore(s) | λ<sub>max</sub> (nm) |

|---|---|---|

| Phycoerythrin | PEB, PVB | 490–570 |

| Phycocyanin | PCB | 610–620 |

| Allophycocyanin | PCB | 650–655 |

Degradation and Detoxification

Phycobilins are catabolized under stress or senescence:

-

NblB Lyase : Removes PCB from phycocyanin during nitrogen starvation, initiating phycobilisome disassembly .

-

Reactive Oxygen Scavenging : Phycobilins (e.g., R-PE) exhibit antioxidant activity by quenching singlet oxygen .

Chemical Modifications for Industrial Use

Esterification :

-

Phycobilins (e.g., PCB) are esterified with alcohols (methanol, ethanol) to enhance solubility for food coloring .

-

Reaction : Acid-catalyzed transesterification cleaves thioether bonds, releasing free bilins .

Applications :

Aplicaciones Científicas De Investigación

Chemical Properties and Biosynthesis of Phycobilins

Phycobilins are water-soluble pigments that are covalently bound to phycobiliproteins, forming complexes known as phycobilisomes. These complexes are essential for light harvesting in photosynthetic organisms. The primary types of phycobilins include:

- Phycocyanin : Blue pigment with antioxidant properties.

- Phycoerythrin : Red pigment known for its fluorescence.

- Allophycocyanin : A pigment that absorbs light at longer wavelengths.

The biosynthesis of phycobilins involves multiple enzymatic steps, which are influenced by environmental factors such as light and nutrient availability .

Applications in the Food Industry

Phycobilins are widely used as natural colorants in the food industry due to their vibrant colors and safety profile. They offer an alternative to synthetic dyes, aligning with consumer demand for natural products. Key applications include:

- Food Coloring : Phycocyanin and phycoerythrin are utilized to color beverages, candies, and dairy products.

- Nutraceuticals : Phycobilins are incorporated into dietary supplements for their health benefits, including antioxidant and anti-inflammatory properties .

Table 1: Applications of Phycobilins in Food Industry

| Application | Type of this compound | Benefits |

|---|---|---|

| Food Coloring | Phycocyanin | Natural colorant |

| Nutraceuticals | Phycoerythrin | Antioxidant properties |

| Dietary Supplements | Allophycocyanin | Health benefits |

Health Applications

Phycobilins have been studied for their potential therapeutic effects, particularly in the context of viral infections and cancer treatment:

- Antiviral Properties : Recent studies indicate that phycocyanobilin exhibits potent inhibitory activity against SARS-CoV-2 proteases, suggesting its potential as a broad-spectrum antiviral agent .

- Anticancer Effects : Phycobilins have shown promise in reducing tumor growth and enhancing the efficacy of chemotherapy agents through their antioxidant activities .

Case Study: Antiviral Activity Against SARS-CoV-2

A study demonstrated that phycocyanobilin binds effectively to the main protease (Mpro) and papain-like protease (PLpro) of SARS-CoV-2, with IC50 values indicating significant inhibitory potential. This positions phycobilins as viable candidates for further development in antiviral therapies .

Biotechnological Applications

In biotechnology, phycobilins are recognized for their utility in various applications:

- Fluorescent Dyes : Due to their fluorescence properties, phycobilins are employed as fluorescent markers in biological research.

- Bioremediation : Cyanobacteria producing phycobilins can be utilized in bioremediation processes to detoxify polluted environments .

Table 2: Biotechnological Applications of Phycobilins

| Application | Description |

|---|---|

| Fluorescent Dyes | Used in microscopy and flow cytometry |

| Bioremediation | Detoxification of heavy metals and organic pollutants |

| Biofertilizers | Enhancing soil fertility through nitrogen fixation |

Mecanismo De Acción

Phycobilin exerts its effects by binding to human serum albumin, which enhances the protein’s thermal stability and resistance to proteolytic activity . It also acts as an antioxidant by scavenging free radicals and reducing oxidative stress . In biological systems, this compound can trigger isomerization processes that initiate energy transfer or structural changes in light-harvesting complexes .

Comparación Con Compuestos Similares

- Bilirubin

- Biliverdin

- Phycoerythrobilin

- Phytochromobilin

Phycobilin’s unique properties and diverse applications make it a compound of significant interest in various scientific fields.

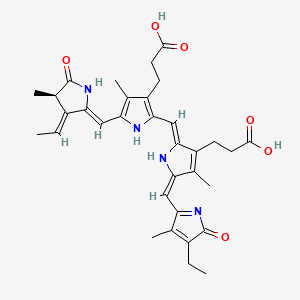

Propiedades

Número CAS |

20298-86-6 |

|---|---|

Fórmula molecular |

C33H38N4O6 |

Peso molecular |

586.7 g/mol |

Nombre IUPAC |

3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(E)-[(3E)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid |

InChI |

InChI=1S/C33H38N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7,13-15,19,34-35H,8-12H2,1-6H3,(H,37,42)(H,38,39)(H,40,41)/b20-7+,24-13-,27-14+,28-15+ |

Clave InChI |

NNMALANKTSRILL-DRWXSXBLSA-N |

SMILES |

CCC1=C(C(=NC1=O)C=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=CC)C(C(=O)N4)C)C)CCC(=O)O)N2)CCC(=O)O)C)C |

SMILES isomérico |

CCC1=C(C(=NC1=O)/C=C\2/C(=C(/C(=C\C3=C(C(=C(N3)/C=C/4\C(=C\C)\C(C(=O)N4)C)C)CCC(=O)O)/N2)CCC(=O)O)C)C |

SMILES canónico |

CCC1=C(C(=NC1=O)C=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=CC)C(C(=O)N4)C)C)CCC(=O)O)N2)CCC(=O)O)C)C |

Pictogramas |

Irritant |

Sinónimos |

21H-biline-8,12-dipropanoic acid, 18-ethyl-3-ethylidene-1,2,3,19,22,24-hexahydro-2,7,13,17-tetramethyl-1,19-dioxo-, (2R,3E)- 3(E)-phycocyanobilin 3Z-phycocyanobilin biline-8,12-dipropionic acid, 18-ethyl-3-ethylidene-1,2,3,19,22,24-hexahydro-2,7,13,17-tetramethyl-1,19-dioxo- phycocyanobilin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.